Cas no 2138174-87-3 (1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea)

1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea is a bicyclic urea derivative characterized by its unique structural framework, combining an aminomethyl-substituted bicyclo[3.2.0]heptane core with a propylurea moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting rigid, conformationally constrained scaffolds. The bicyclic system enhances steric and electronic properties, which may influence binding affinity and selectivity in drug design. The aminomethyl group provides a reactive handle for further functionalization, while the propylurea segment contributes to hydrogen-bonding interactions. Its well-defined stereochemistry and modular structure make it a versatile building block for medicinal chemistry applications, particularly in the development of CNS-targeted or enzyme-modulating agents.
1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea structure
2138174-87-3 structure
Product Name:1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
CAS No:2138174-87-3
MF:C12H23N3O
MW:225.33052277565
CID:6440138
PubChem ID:165451955
Update Time:2025-10-28

1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea Chemical and Physical Properties

Names and Identifiers

    • 2138174-87-3
    • 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
    • EN300-737774
    • 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
    • Inchi: 1S/C12H23N3O/c1-2-3-14-12(16)15-11-6-9-4-8(7-13)5-10(9)11/h8-11H,2-7,13H2,1H3,(H2,14,15,16)
    • InChI Key: REYPNDMLKDJSSM-UHFFFAOYSA-N
    • SMILES: O=C(NCCC)NC1CC2CC(CN)CC21

Computed Properties

  • Exact Mass: 225.184112366g/mol
  • Monoisotopic Mass: 225.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.2Ų

1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737774-1.0g
1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea
2138174-87-3
1g
$0.0 2023-06-07

Additional information on 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea

Introduction to 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea (CAS No. 2138174-87-3)

1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea, identified by its CAS number 2138174-87-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The compound's structure consists of a bicyclo[3.2.0]heptane core, which is a fused ring system consisting of three carbon rings, with one of the rings being cyclohexane and the other two being cyclopentane. This unique structural motif imparts distinct physicochemical properties to the molecule, making it a versatile scaffold for medicinal chemistry applications.

The presence of an aminomethyl group at the 3-position of the bicyclic system and a propylurea moiety at the 6-position introduces additional functional sites for chemical modification and biological interaction. These functional groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the compound, thereby influencing its efficacy and safety profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural product scaffolds and exhibit unique binding affinities to biological targets. The bicyclo[3.2.0]heptan-6-yl moiety in 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea is particularly noteworthy, as it has been shown to interact with various enzymes and receptors involved in metabolic pathways and signal transduction.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the aminomethyl and propylurea groups provides multiple opportunities for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties for optimal biological activity. For instance, modifications to the amine group can alter the compound's solubility and metabolic stability, while changes to the propylurea moiety can influence its binding affinity to target proteins.

The therapeutic relevance of 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea has been explored in several preclinical studies. These studies have demonstrated that derivatives of this compound exhibit promising activities against various disease targets, including enzymes involved in inflammation, pain perception, and neurodegeneration. The ability of these derivatives to modulate biological pathways makes them attractive candidates for further development into novel therapeutics.

In addition to its pharmacological potential, 1-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea also offers advantages from a synthetic chemistry perspective. The bicyclic core can be accessed through well-established synthetic routes, allowing for efficient preparation of analogues for SAR studies. Furthermore, the presence of multiple functional groups provides ample opportunities for further derivatization using standard organic transformations.

The compound's physicochemical properties have also been thoroughly investigated, providing valuable insights into its behavior in biological systems. Studies have shown that derivatives of this molecule exhibit good oral bioavailability and favorable metabolic profiles, suggesting their potential for clinical translation. Additionally, computational modeling techniques have been employed to predict binding interactions between these compounds and their target proteins, aiding in the rational design of more potent derivatives.

The latest research in this area has focused on optimizing the scaffold structure and functional groups to enhance biological activity while minimizing side effects. Advances in biocatalysis and flow chemistry have also enabled more efficient synthesis routes for these complex molecules, reducing production costs and improving scalability.

In conclusion, 1-[3-(Aminomethyl)bicyclo[3.2.0]heptan-6-yl]-3-propylurea (CAS No.2138174-87-3) represents a promising lead compound for drug discovery with significant therapeutic potential. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further development into novel therapeutic agents targeting various diseases.

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